molecular formula C13H10O2 B3079404 6H-Benzo[c]chromen-10-ol CAS No. 1068441-36-0

6H-Benzo[c]chromen-10-ol

Cat. No.: B3079404
CAS No.: 1068441-36-0
M. Wt: 198.22 g/mol
InChI Key: DRIBYBNAQWKELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Benzo[c]chromen-10-ol is a high-purity benzochromene derivative supplied as a research chemical for investigative purposes. This compound features the core benzochromene scaffold, an oxygen-incorporating heterocyclic structure recognized as a valuable and pharmacologically attractive building block in medicinal chemistry . Researchers are increasingly interested in benzochromene derivatives due to their significant biological properties, which include documented anti-proliferative, antimicrobial, anti-inflammatory, and antioxidant activities in related structural analogs . While the specific biological data for this compound is limited in the public domain, its structural similarity to prominent bioactive molecules makes it a compound of high interest. For instance, synthesized 1H-benzo[f]chromene moieties have demonstrated potent anti-proliferative efficacy against various human cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (hepatocellular carcinoma) in recent studies . Furthermore, specific derivatives have been shown to act as permeability glycoprotein (P-gp) expression inhibitors, suggesting a potential role in overcoming multi-drug resistance (MDR) in cancer therapy . The benzo[c]chromen core is also a key structural motif in other research contexts, including the development of cholinesterase inhibitors for neurodegenerative disease research and as a fluorescence probe for metal detection . This product is intended for use as an analytical standard or synthetic intermediate in discovery chemistry and biological screening. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-benzo[c]chromen-10-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-11-6-3-4-9-8-15-12-7-2-1-5-10(12)13(9)11/h1-7,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIBYBNAQWKELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6h Benzo C Chromen 10 Ol and Its Analogs

Classical and Established Synthetic Routes

Traditional methods for the construction of the coumarin (B35378) and benzocoumarin frameworks, which are structurally related to 6H-benzo[c]chromenes, have laid the groundwork for accessing this class of compounds.

Pechmann Condensation Approaches

The Pechmann condensation is a widely utilized method for the synthesis of coumarins and their derivatives, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. mdpi.comscispace.com The mechanism initiates with an esterification or transesterification, followed by a nucleophilic attack of the activated aromatic ring onto the carbonyl group, and subsequent dehydration to form the pyrone ring. scispace.com While primarily used for coumarins, this methodology can be extended to the synthesis of benzocoumarins by using naphthols as starting materials. jmchemsci.comrsc.org For instance, the reaction of naphthols with β-keto esters can selectively produce different isomers of benzocoumarins. rsc.org The reaction conditions can be harsh, often requiring strong acids like sulfuric acid, but milder catalysts such as silica-supported sulfuric acid under microwave irradiation have also been developed. researchgate.net The applicability of Pechmann condensation to directly form the 6H-benzo[c]chromene skeleton would depend on the appropriate choice of a substituted phenol and a cyclic β-ketoester or a related synthon.

Friedel-Crafts Reaction Applications

The Friedel-Crafts reaction, encompassing both alkylation and acylation, is a fundamental tool for attaching substituents to aromatic rings. google.com This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum trichloride. google.com In the context of 6H-benzo[c]chromene synthesis, Friedel-Crafts reactions can be employed to construct key intermediates. For example, an intramolecular Friedel-Crafts reaction can be a crucial step in cyclizing a suitably functionalized precursor to form one of the rings of the tricyclic system. acs.org The acylation variant is particularly advantageous as the resulting ketone product is less reactive than the starting material, preventing multiple acylations. google.com This reaction has been utilized in the synthesis of cannabinoid analogs that share the 6H-benzo[c]chromene core, highlighting its utility in building this complex scaffold. nih.gov

Perkin Reaction Protocols

The Perkin reaction provides a pathway to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid. researchgate.net This reaction has been historically important in the synthesis of coumarins, where salicylaldehyde (B1680747) is condensed with acetic anhydride. mdpi.com The scope of the Perkin reaction can be extended to the synthesis of benzocoumarins. For example, the condensation of 1-acetyl-2-naphthol with cyanoacetic acid has been shown to produce benzo[f]coumarin derivatives, although it may require harsh reaction conditions. jmchemsci.comrsc.org The formation of the 6H-benzo[c]chromene ring system via a Perkin-type reaction would likely involve a suitably substituted aromatic aldehyde and anhydride that could undergo condensation and subsequent cyclization to form the lactone ring.

Synthesis via Biaryl Intermediates and Subsequent Cyclization

A prevalent and versatile strategy for constructing the 6H-benzo[c]chromene framework involves the initial formation of a biaryl compound, followed by an intramolecular cyclization to create the lactone ring. tubitak.gov.trresearchgate.net This approach offers flexibility in the introduction of various substituents on both aromatic rings. The key biaryl intermediates are often biaryl-2-carboxylic acids, which are readily available precursors for the synthesis of 6H-benzo[c]chromen-6-ones. orgsyn.orgorgsyn.org

Copper-Catalyzed Biaryl Formation and Lactonization

Copper-catalyzed reactions have proven effective in both the formation of the biaryl linkage and the subsequent cyclization. A historical method developed by Hurtley involves a one-pot copper-catalyzed reaction of a substituted 2-bromobenzoic acid with a resorcinol (B1680541) derivative to form a biaryl acid, which then undergoes lactonization. chim.it More recently, copper-catalyzed remote C-H oxygenation reactions have been developed for the cyclization of biaryl-2-carboxylic acids to 6H-benzo[c]chromen-6-ones. orgsyn.orgorgsyn.org These methods are particularly efficient for electron-rich and electron-neutral substrates. orgsyn.org The use of copper catalysts offers a more economical alternative to other transition metals. acs.org

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the synthesis of the biaryl intermediates required for 6H-benzo[c]chromene synthesis. tubitak.gov.trresearchgate.net This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. researchgate.net For the synthesis of 6H-benzo[c]chromen-6-one precursors, this often entails the coupling of a phenyl boronic acid with an o-halo-benzoic acid. researchgate.net

One-pot procedures that combine the Suzuki-Miyaura cross-coupling with a subsequent oxidative lactonization step have been developed to streamline the synthesis of benzo[c]chromenones. researchgate.netchemrxiv.orgchemrxiv.org These domino reactions, often catalyzed by palladium nanoparticles generated in situ, provide an efficient and environmentally benign route to the target compounds. researchgate.netchemrxiv.org The reaction conditions for these one-pot syntheses have been optimized, with variations in the palladium catalyst, base, ligand, and solvent affecting the yield of the final product. chemrxiv.org For instance, a study on the one-pot synthesis of benzo[c]chromene-6-ones from 2-bromoaryl aldehydes and 2-hydroxyphenylboronic acid identified Pd(OAc)2 as the optimal catalyst, K3PO4 as the best base, and PCy3 as the most effective ligand in water at 90°C. chemrxiv.org

Below is a table summarizing the optimized conditions for the one-pot synthesis of benzo[c]chromene-6-ones via a domino Suzuki-Miyaura cross-coupling and oxidative lactonization.

EntryCatalyst (mol%)Base (equiv)Ligand (equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl2 (10)Cs2CO3 (1.5)PPh3 (0.25)DMF801249
2Pd(OAc)2 (10)K3PO4 (1.5)PCy3 (0.25)Water90885

Table based on data from a study on the one-pot synthesis of benzo[c]chromenones. chemrxiv.org

The scope of this methodology has been explored with various substituted starting materials, demonstrating its versatility in producing a range of benzo[c]chromen-6-one derivatives. chemrxiv.org This palladium-catalyzed approach, particularly in a one-pot fashion, represents a highly efficient and adaptable strategy for accessing the core structure of 6H-Benzo[c]chromen-10-ol and its analogs.

Intramolecular Oxidative Cyclization Methods

Intramolecular oxidative cyclization represents a significant strategy for the formation of the 6H-benzo[c]chromene core. These reactions typically involve the formation of a biaryl bond followed by cyclization to create the pyran ring.

One notable approach involves the oxidative cyclization of 5H-chromeno[2,3-b]pyridines. Specifically, 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles can undergo intramolecular oxidative cyclization in formic acid to yield benzo[b]chromeno[4,3,2-de] rsc.orgnih.govnaphthyridines. mdpi.com This transformation highlights the utility of acidic conditions to promote the cyclization cascade.

Another strategy employs a C–H sulfenylation/radical cyclization sequence starting from O-benzylated phenols. nih.govacs.org This method proceeds through the formation of S-aryl dibenzothiophenium salts, which upon photoredox catalysis, generate an aryl radical. nih.gov This radical then undergoes a Pschorr-type cyclization to furnish the 6H-benzo[c]chromene scaffold. acs.org Mechanistic studies suggest that the reaction initiates with a photocatalytically triggered single-electron transfer to the sulfonium (B1226848) salt, leading to the formation of an aryl radical via cleavage of the S–Arexo bond. This is followed by a kinetically favored 5-exo-trig cyclization and subsequent ring expansion to deliver the final tricyclic product. nih.govacs.org

Advanced and Contemporary Synthetic Strategies

More recent synthetic efforts have focused on developing more efficient and atom-economical methods, including metal-catalyzed C-H activation and cycloaddition strategies, as well as environmentally benign transition-metal-free approaches.

Metal-Catalyzed Dehydrogenative Coupling Reactions (e.g., Palladium-Catalyzed C-H/C-H Coupling)

Palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds has emerged as a powerful and direct method for constructing the 6H-benzo[c]chromene skeleton. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents or aryl halides, making it a more atom-economical process. acs.org The reaction typically utilizes molecular oxygen as the terminal oxidant, enhancing its green credentials. nih.govacs.org This methodology has demonstrated a broad substrate scope and good tolerance for various functional groups. nih.govacs.org For instance, the synthesis of the natural product cannabinol (B1662348) has been efficiently achieved using this strategy. acs.org Derivatives of phenanthridine-6(5H)-ones and benzo[c]chromenes have been successfully prepared through an intramolecular C–H bond functionalization reaction catalyzed by photochemically synthesized Pd-PVP nanoparticles. rsc.org

CatalystOxidantSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂O₂Toluene11040-80 acs.org
Pd-PVP NPsAirH₂O:DMA100up to 95 rsc.org
Pd/CO₂p-xylene14055 acs.org

Diels-Alder Reactions and Aromatization Sequences

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a versatile entry point to the 6H-benzo[c]chromene core. This strategy often involves the cycloaddition of a diene and a dienophile to form a cyclohexene (B86901) ring, which is subsequently aromatized.

A metal-free approach has been developed for the synthesis of substituted 6H-benzo[c]chromenes starting from salicylaldehydes and α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net The key step is a highly regioselective intermolecular Diels-Alder cycloaddition between a 3-vinyl-2H-chromene and a dienophile like methyl propiolate, followed by oxidative aromatization of the resulting cyclohexadiene intermediate. rsc.orgresearchgate.net This sequence can afford the final products in high yields. rsc.org Intramolecular Diels-Alder reactions have also been employed, where O-propargyl 4H-chromen-4-ones with different unsaturated π-systems undergo cycloaddition followed by aromatization to yield 2-(benzo[c]chromenyl)-4H-chromen-4-ones and chromeno[3,4-b]-9H-xanthen-9-ones. researchgate.net

DieneDienophileKey StepAromatizationYield (%)Reference
3-Vinyl-2H-chromenesMethyl propiolateIntermolecular Diels-AlderOxidative aromatizationup to 94 rsc.orgresearchgate.net
O-Propargyl 4H-chromen-4-onesInternal π-systemIntramolecular Diels-AlderChloranil-mediated75-85 researchgate.net

Electrocyclization Reactions for Benzo[c]chromene Core Formation

Electrocyclization reactions, particularly 6π-electrocyclizations, offer an efficient pathway to the 6H-benzo[c]chromene framework. zenodo.org This pericyclic reaction involves the formation of a sigma bond between the termini of a conjugated system containing 6π electrons, leading to a cyclic product.

A straightforward method involves the reaction of an α,β-unsaturated Fischer carbene complex with a propargyl ether bearing an alkenyl group. nih.gov This process initiates a cascade of reactions starting with benzannulation, followed by the formation of an o-quinone methide, and culminates in an electrocyclization to form the chromene ring. nih.gov Another approach utilizes a Stille-coupling/enolization/oxa-6π electrocyclization cascade. nih.gov The palladium-catalyzed coupling of a bromoquinone with a vinyl stannane (B1208499) generates a vinyl quinone, which then enolizes to an ortho-quinone methide that undergoes a subsequent oxa-6π electrocyclization to yield the 2H-chromene. nih.gov Iron(III) chloride has also been shown to mediate a tandem C–O bond cleavage/6π electrocyclization/oxidative aromatization sequence to produce 5H-dibenzo[c,g]chromen-5-ones. acs.org

Rhodium-Catalyzed Cycloaddition of Enynes

Rhodium-catalyzed cycloaddition reactions, particularly [2+2+2] cycloadditions of enynes, have been developed as a powerful tool for the construction of complex cyclic systems, including the benzo[c]chromene core. These reactions are highly atom-economical, assembling multiple components in a single step. researchgate.net Cationic rhodium(I) complexes are often effective catalysts for these transformations. researchgate.net The asymmetric [2+2+2] cycloaddition of 1,6-enynes and oxabenzonorbornadienes, for example, can produce polycyclic products with asymmetric quaternary carbon centers in excellent enantioselectivities. researchgate.net This highlights the potential of this methodology for the stereoselective synthesis of chiral benzo[c]chromene analogs.

ReactantsCatalyst SystemReaction TypeKey FeatureReference
1,6-Enyne, Oxabenzonorbornadiene[Rh(COD)₂]BF₄ / (R)-Xyl-P-PhosAsymmetric [2+2+2] CycloadditionHigh enantioselectivity researchgate.net
Yndiamide, AlkyneCationic Rh(I) catalyst[2+2+2] CyclotrimerizationRegioselective nih.gov
Yne-3-acyloxy-1,4-enyne, CO, AlkyneRh(I) catalyst[5+1+2] CycloadditionForms 5/8 fused ring system pku.edu.cn

Transition-Metal-Free Synthesis Approaches (e.g., Visible Light Mediated C-H Arylation)

In recent years, there has been a growing emphasis on developing synthetic methods that avoid the use of transition metals, which can be costly and toxic. Visible-light-mediated C-H arylation has emerged as a promising transition-metal-free strategy for the synthesis of 6H-benzo[c]chromenes. rsc.orgresearchgate.net

This approach utilizes visible light as a renewable energy source to promote the intramolecular cyclization of substrates like (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl (B1604629) ethers. rsc.orgresearchgate.netresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide (KOtBu), in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. rsc.orgresearchgate.net This method is notable for its mild reaction conditions, avoidance of ligands and additives, and good tolerance of various functional groups. rsc.orgresearchgate.netresearchgate.net Mechanistic studies suggest the formation of an electron donor-acceptor complex that initiates the photocyclization via an electron transfer process. rsc.org

Stereoselective Synthesis of Hexahydrobenzo[c]chromen-1-ol Isomers

The first total stereoselective synthesis of the natural (6aR,9R,10aR) and unnatural (6aR,9S,10aR) diastereomers of hexahydrobenzo[c]chromen-1-ol was achieved by Tietze. chemrxiv.orgwho.int This method starts with 5-pentylcyclohexane-1,3-dione (B100022) and optically pure citronellal, proceeding through an intramolecular Diels-Alder reaction and an aldol (B89426) condensation, followed by aromatization and elimination. chemrxiv.orgwho.int Another approach involves the hydrogenation of cannabidiol (B1668261) (CBD) analogs, which typically results in a mixture of isomers. chemrxiv.orgwho.int For instance, hydrogenation of Δ⁸- or Δ⁹-THC using a palladium on activated charcoal (Pd/C) catalyst under hydrogen gas can produce a mixture of 9R-HHC and 9S-HHC. The ratio of these isomers can be influenced by the reaction conditions.

A key challenge in these syntheses is the control of stereoselectivity to obtain the desired isomer with high purity. Advanced techniques like chiral chromatography are often required to separate and quantify the different epimers produced.

Derivatization and Functionalization Strategies

The 6H-benzo[c]chromene scaffold allows for a variety of chemical transformations to introduce new functional groups and modify its properties.

Electrophilic Aromatic Substitution for Further Functionalization

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) due to the activating effect of the hydroxyl group. smolecule.com This reactivity allows for the introduction of various substituents onto the aromatic core. smolecule.com The position of substitution (ortho, meta, or para) is directed by the existing substituents on the benzene (B151609) ring. masterorganicchemistry.com For example, bromination of a pyrano[3,2-a]carbazole, a related heterocyclic system, with N-bromosuccinimide (NBS) can lead to selective halogenation at specific positions on the carbazole (B46965) nucleus. nsf.gov

Oxidation Reactions leading to Benzo[c]chromen-6-one Derivatives

The methylene (B1212753) bridge in the 6H-benzo[c]chromene system can be oxidized to a carbonyl group, yielding 6H-benzo[c]chromen-6-one derivatives. smolecule.com One method involves the use of biaryl-2-carboxylic acids and potassium peroxydisulfate. smolecule.comorgsyn.org Another approach is the palladium-catalyzed cyclization of biaryl-2-carboxylic acids. orgsyn.org These urolithins (hydroxylated 6H-benzo[c]chromen-6-ones) are metabolites of ellagic acid and have been the subject of synthetic efforts to produce various alkoxylated derivatives. mdpi.com

Starting MaterialReagents and ConditionsProduct
Biphenyl-2-carboxylic acidPotassium peroxydisulfate, silver nitrate, water, acetonitrile, 50°C6H-Benzo[c]chromen-6-one orgsyn.org
2-Bromobenzoic acids and resorcinol1. CuSO₄, NaOH, H₂O, reflux; 2. Halides (e.g., iodomethane, alkyl bromides), K₂CO₃, DMF, 80-120°CAlkoxylated 6H-benzo[c]chromen-6-one derivatives mdpi.com

Late-Stage Functionalization Techniques

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is particularly useful for diversifying complex molecules. nsf.govresearchgate.net For the 6H-benzo[c]chromene scaffold, photocatalysis has emerged as a powerful tool. d-nb.info A light-driven reaction using S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, can be used to synthesize 6H-benzo[c]chromene scaffolds through a C-H sulfenylation followed by a radical cyclization sequence. nih.gov This method is tolerant of various functional groups, allowing for further derivatization. nih.gov

Another late-stage functionalization strategy involves the borylation of the aromatic ring, which can then be converted to other functional groups. For instance, borylation at the C8 position of a pyrano[3,2-a]carbazole intermediate sets the stage for subsequent oxygenation. nsf.gov

Introduction of Heteroaryl and Alkyloxy Substituents

The introduction of heteroaryl and alkyloxy groups can significantly alter the properties of this compound analogs. A synthesis of (6aR,9R,10aS)-3-(benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol has been reported, demonstrating the incorporation of a heteroaryl moiety. chemrxiv.org

Alkoxy groups can be introduced through the reaction of hydroxylated 6H-benzo[c]chromen-6-one precursors with various alkyl halides in the presence of a base. mdpi.com This approach has been used to synthesize a series of alkoxylated derivatives with varying chain lengths and functionalities. mdpi.com

PrecursorReagentProduct
3-Hydroxy-6H-benzo[c]chromen-6-oneBromoethane3-Ethoxy-6H-benzo[c]chromen-6-one mdpi.com
3-Hydroxy-6H-benzo[c]chromen-6-one1-Bromopropane3-Propoxy-6H-benzo[c]chromen-6-one mdpi.com

Spectroscopic and Advanced Analytical Characterization of 6h Benzo C Chromen 10 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 6H-benzo[c]chromene derivatives, offering precise information about the proton and carbon environments within the molecule.

1H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) is instrumental in identifying the number and connectivity of hydrogen atoms. In the case of 6H-benzo[c]chromene derivatives, characteristic chemical shifts are observed for the aromatic, benzylic, and substituent protons. For instance, in a series of 3-alkoxy-6H-benzo[c]chromen-6-ones, the aromatic protons typically resonate in the downfield region, often between δ 6.9 and 8.4 ppm. mdpi.com The protons of the methylene (B1212753) group at position 6 in 6H-benzo[c]chromenes show a characteristic singlet at around δ 5.11 ppm. rsc.org

Specific substitutions on the benzo[c]chromene core lead to predictable changes in the ¹H NMR spectrum. For example, the introduction of a methoxy (B1213986) group results in a singlet at approximately δ 3.88 ppm, while an ethoxy group shows a quartet around δ 4.13 ppm and a triplet around δ 1.39 ppm. mdpi.com These distinct patterns allow for the unambiguous identification of various substituents and their positions on the chromene scaffold.

Interactive Data Table: ¹H NMR Data for Selected 6H-Benzo[c]chromen-6-one Derivatives mdpi.com

CompoundAromatic Protons (δ, ppm)Methylene/Methine Protons (δ, ppm)Alkoxy/Other Protons (δ, ppm)
3-Methoxy-6H-benzo[c]chromen-6-one8.35 (d), 8.29 (d), 8.22 (dd), 7.95-7.90 (m), 7.62 (t), 7.06-6.99 (m)-3.88 (s, 3H)
3-Ethoxy-6H-benzo[c]chromen-6-one8.35–8.22 (m), 7.93 (t), 7.62 (t), 6.98 (d)-4.13 (q, 2H), 1.39 (t, 3H)
3-Propoxy-6H-benzo[c]chromen-6-one8.28 (t), 8.23–8.17 (m), 7.92–7.86 (m), 7.61–7.55 (m), 6.99–6.93 (m)-4.04–3.99 (m, 2H), 1.83–1.71 (m, 2H), 1.01 (t, 3H)
3-(Benzyloxy)-6H-benzo[c]chromen-6-one8.31 (dd), 8.21 (dd), 7.94–7.89 (m), 7.61–7.58 (m), 7.52–7.48 (m), 7.45–7.35 (m), 7.12–7.07 (m)-5.24 (s, 2H)

13C NMR Analysis for Carbon Backbones

The aromatic carbons resonate in the range of δ 100-155 ppm, with the specific shifts dependent on the substitution pattern. For instance, carbons bearing hydroxyl or alkoxy groups are shifted downfield. The methylene carbon at position 6 in 6H-benzo[c]chromenes gives a signal at approximately δ 68.5 ppm. rsc.org

Interactive Data Table: ¹³C NMR Data for Selected 6H-Benzo[c]chromen-6-one Derivatives mdpi.com

CompoundCarbonyl Carbon (δ, ppm)Aromatic & Olefinic Carbons (δ, ppm)Alkoxy/Other Carbons (δ, ppm)
3-Methoxy-6H-benzo[c]chromen-6-one161.67160.96, 152.54, 135.78, 135.19, 130.14, 128.53, 125.17, 122.40, 119.68, 112.78, 111.09, 101.9156.23
3-Ethoxy-6H-benzo[c]chromen-6-one160.97152.55, 135.81, 135.25, 130.15, 128.52, 125.20, 122.41, 119.68, 113.10, 110.99, 102.3164.28, 14.94
3-Propoxy-6H-benzo[c]chromen-6-one161.07160.95, 152.50, 135.74, 135.21, 130.11, 128.46, 125.12, 122.35, 119.64, 113.06, 110.95, 102.2970.00, 22.35, 10.80
3-(Benzyloxy)-6H-benzo[c]chromen-6-one160.95160.70, 152.48, 136.92, 135.81, 135.17, 130.16, 128.99, 128.61, 128.53, 128.37, 125.26, 122.47, 119.76, 113.44, 111.34, 102.9170.25

Utility in Distinguishing Stereoisomers

NMR spectroscopy is particularly powerful in differentiating between stereoisomers of 6H-benzo[c]chromene derivatives, such as the diastereomers of hexahydrocannabinol (B1216694) (HHC). The spatial arrangement of substituents in different stereoisomers leads to distinct chemical shifts for the nearby protons and carbons. For example, the chemical shifts of the carbon atoms in the cycloalkane fragment of 9α-HHC and 9β-HHC are different, allowing for their distinction. europa.eu With the exception of C6a, the chemical shifts of all carbon atoms of the cycloalkane moiety in the 9β epimer are shifted downfield. europa.eu

Temperature-dependent NMR studies can also provide insights into the conformational dynamics of the flexible rings in these molecules. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of 6H-Benzo[c]chromen-10-ol and its derivatives. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides a direct measure of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.comorgsyn.org This level of precision allows for the unambiguous determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass. For example, HRMS analysis of 3-methoxy-6H-benzo[c]chromen-6-one yielded a found m/z of 227.0626 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 227.0630 for C₁₄H₁₁O₃⁺. mdpi.com This confirms the elemental composition of the molecule.

Fragmentation patterns observed in the mass spectrum can also provide structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and how they are connected.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. For 6H-benzo[c]chromen-6-one derivatives, a strong absorption band corresponding to the C=O stretch of the lactone ring is typically observed in the region of 1725-1733 cm⁻¹. orgsyn.org The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by conjugated systems, such as the aromatic rings in 6H-benzo[c]chromenes, results in a characteristic spectrum. rsc.org While less specific for detailed structural elucidation compared to NMR, UV-Vis spectroscopy is useful for quantitative analysis and for monitoring reactions involving these chromophoric compounds.

X-ray Diffraction and Crystallographic Studies

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. This technique has been used to confirm the absolute stereochemistry of chiral 6H-benzo[c]chromene derivatives, such as (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol.

Crystallographic studies also reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov This information is invaluable for understanding the structure-activity relationships of these compounds. For example, X-ray crystallography has been used to resolve the ring conformations of hydrogenated cannabinoids derived from 6H-benzo[c]chromen-1-ol.

Application of Advanced Chromatographic Techniques (e.g., Supercritical Fluid Chromatography) for Isomer Separation

The structural complexity of this compound derivatives, which includes a wide array of positional isomers, diastereomers, and enantiomers, presents a significant challenge for analytical separation and characterization. chromatographytoday.com Traditional chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be limited in their ability to resolve these closely related compounds. chromatographytoday.comoup.com Consequently, advanced chromatographic techniques, particularly Supercritical Fluid Chromatography (SFC), have emerged as powerful and often superior alternatives for the isomeric separation of this compound class. chromatographytoday.comchromatographyonline.com

Supercritical Fluid Chromatography utilizes a mobile phase, most commonly supercritical carbon dioxide (CO₂), which possesses unique properties intermediate between a liquid and a gas. researchgate.netshimadzu.com This results in low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. chromatographytoday.com Furthermore, SFC is considered a "green" technology due to the reduced consumption of organic solvents. chromatographyonline.comresearchgate.net

The application of SFC is particularly advantageous for the separation of cannabinoid isomers, which are derivatives of the benzo[c]chromene scaffold. SFC operated under normal-phase conditions generally provides greater selectivity for structural analogues and stereoisomers. chromatographytoday.com Both achiral and chiral SFC methods have been successfully developed for comprehensive analysis.

Achiral SFC is effective for separating diastereomers and positional isomers. For instance, using a 2-ethylpyridine (B127773) (2-EP) stationary phase, baseline separation of various synthetic cannabinoids, including diastereomers like cis- and trans-isomers of cannabicyclohexanol (CCH), can be achieved in under 12 minutes. jst.go.jpnih.gov Similarly, columns with Torus 1-AA stationary phases have demonstrated high chromatographic efficiency in separating diastereomeric sets of synthetic cannabinoids under generic gradient conditions. chromatographytoday.com

For the separation of enantiomers, which often exhibit different pharmacological and toxicological profiles, chiral SFC is indispensable. chromatographytoday.com The development of enantioselective methods is crucial for pharmaceutical research, impurity profiling, and forensic analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are widely used due to their broad applicability and have proven highly effective. chromatographytoday.comchromatographyonline.com For example, an amylose-based CSP (AMY1) has been used to completely and rapidly separate the optical isomers of CCH and trans-CCH. jst.go.jpnih.gov Research has shown that DAICEL CHIRALPAK® IB N-5, another polysaccharide-based CSP, provides an excellent combination of selectivity and resolution for key cannabinoids. chiraltech.com

The research findings below highlight the utility of SFC in resolving complex mixtures of 6H-Benzo[c]chromene derivatives.

Interactive Data Table: SFC Methods for Isomer Separation of Benzo[c]chromene Derivatives

Analyte(s)Chromatographic TechniqueStationary Phase (Column)Mobile Phase & ConditionsKey Findings & ResolutionReference
Synthetic Cannabinoids (Diastereomers: (±)-CP 47,497, (±)-epi CP 47,497)Achiral UHPSFCACQUITY UPC² Torus 1-AAGradient: 2-20% Ethanol in CO₂Good separation of two sets of diastereomers was achieved. chromatographytoday.com
Cannabicyclohexanol (CCH) (cis- and trans-isomers)Achiral SFC-MS/MSACQUITY UPC² BEH 2-EP (2-ethylpyridine)CO₂ and Methanolcis-CCH and trans-CCH were separated within 12 minutes. jst.go.jp
Cannabicyclohexanol (CCH) (Optical Isomers)Chiral SFC-MS/MSACQUITY UPC² Trefoil AMY1 (Amylose-based)CO₂ and MethanolComplete and rapid separation of the optical isomers of CCH and trans-CCH. jst.go.jpnih.gov
Major & Minor Cannabinoids (e.g., CBD, THC, CBC)Analytical SFCDAICEL CHIRALPAK® IB N-5 (Polysaccharide-based)Not specifiedYielded the best combination of selectivity, peak shape, and resolution. CBC showed two peaks, indicating a mix of stereoisomers. chiraltech.com
9 Cannabinoids (e.g., CBD, Δ9-THC, Δ8-THC, CBC)UHPSFC-PDA/MS2-ethylpyridine functionalized stationary phaseGradient: CO₂ and Methanol:Acetonitrile (25:75) + 5% water mixtureSeparation of two groups of structural isomers, including five isomers of m/z 315, was achieved in 3.5 minutes. researchgate.net

Theoretical and Computational Investigations of 6h Benzo C Chromen 10 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized molecular geometry and electronic properties of molecules.

Studies on 6H-Benzo[c]chromen-10-ol (Urolithin M6) and related urolithins have utilized DFT calculations to understand their molecular structure and electronic characteristics. koyauniversity.orgresearchgate.net These calculations provide the ground-state optimized geometry by finding the lowest energy conformation of the molecule. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. koyauniversity.org

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. koyauniversity.org A smaller energy gap suggests lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. koyauniversity.org For instance, a DFT study on several urolithin derivatives calculated these electronic parameters, finding that stability and reactivity vary among the different structures. koyauniversity.orgresearchgate.net Urolithin M5, a closely related compound, was noted for its superior stability and lower reactivity due to a high band gap energy. koyauniversity.orgresearchgate.net

Table 1: Key Electronic Properties of Urolithin Derivatives from DFT Calculations

Property Description Significance
E-HOMO Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron.
E-LUMO Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron.

| Energy Gap (ΔE) | The difference between E-LUMO and E-HOMO. | Reflects the chemical reactivity and kinetic stability of the molecule. koyauniversity.org |

This table is generated based on principles described in the cited research.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the transfer of charge within a molecule. sphinxsai.com It provides a detailed picture of the Lewis structure, examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions is calculated, where a higher E(2) value indicates a more significant delocalization and a stronger interaction between the donor and acceptor orbitals. sphinxsai.com

For aromatic systems like this compound, NBO analysis is particularly useful for quantifying the delocalization of electrons from the lone pairs of heteroatoms (like the oxygen atoms in the hydroxyl group and the pyran ring) into the antibonding orbitals (π*) of the aromatic rings. This intramolecular charge transfer (ICT) from oxygen lone pairs to the ring system results in the stabilization of the molecule. sphinxsai.com NBO analysis can confirm extensive electron delocalization and strong donor-acceptor interactions within urolithin molecules, which is crucial for understanding their stability and chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic reactivity. In this compound, these regions are expected to be localized around the electronegative oxygen atoms of the hydroxyl and lactone groups. researchgate.netresearchgate.net

Blue Regions: This color represents areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. For this molecule, positive potential is typically found around the hydrogen atoms. sphinxsai.com

Green Regions: These areas represent neutral or zero potential.

MEP analysis of urolithin derivatives confirms that the most negative regions are concentrated over the oxygen atoms, identifying them as the primary sites for electrophilic interaction. researchgate.netresearchgate.net This information is critical for understanding how the molecule interacts with biological receptors and other molecules. researchgate.net

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

Color on MEP Map Electrostatic Potential Region Character Susceptibility
Red/Yellow Negative Electron-rich Electrophilic Attack
Blue Positive Electron-deficient Nucleophilic Attack

| Green | Neutral | Zero Potential | Low Reactivity |

This table provides a general guide to interpreting MEP maps as described in the cited sources.

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational studies are instrumental in elucidating reaction mechanisms, as demonstrated by the investigation into the synthesis of this compound (Urolithin M6). The first synthesis of this natural product was guided by a rational design aimed at mimicking another compound, galloflavin. nih.gov The developed synthetic pathway involved several key steps that were optimized for feasibility and yield. nih.gov

The key reactions in the synthesis include:

Suzuki Coupling: A palladium-catalyzed cross-coupling reaction used to form a crucial carbon-carbon bond, creating the biaryl backbone of the molecule.

Intramolecular C-H Oxygenation: A cyclization step that forms the pyran ring, which is a critical part of the 6H-dibenzo[b,d]pyran core. nih.gov

This synthetic route was designed to be adaptable for producing other analogues for structure-activity relationship (SAR) studies. nih.gov Additionally, computational studies have explored the interaction mechanism of urolithins with metal surfaces, analyzing the transition from physical adsorption (physisorption) to chemical bonding (chemisorption) with increasing temperature. koyauniversity.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict ligand-receptor interactions.

This compound (Urolithin M6) and other urolithins have been the subject of molecular docking studies to explore their biological potential. For example, docking analyses were performed to investigate the neuroprotective effects of urolithins. nih.gov These studies help to identify potential protein targets and predict the binding affinity and interactions that stabilize the ligand-receptor complex.

In a related study, Urolithin A was docked into the human p38 mitogen-activated protein kinase (MAPK), showing a strong binding energy of -10.1 kcal/mol, which is comparable to established anti-inflammatory drugs. mdpi.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the urolithin and specific amino acid residues in the receptor's binding site. mdpi.com Urolithin M6 has also been screened for its ability to modulate the activity of the Aryl Hydrocarbon Receptor (AHR), further highlighting its potential for specific biological interactions. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name Synonym(s)
This compound Urolithin M6
Urolithin A -
Urolithin M5 -
Galloflavin -

Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Interactions (In Vitro)

The interaction of 6H-Benzo[c]chromene derivatives, particularly hexahydrocannabinols (HHCs), with cannabinoid receptors CB1 and CB2 has been a subject of significant research. These studies utilize competitive radioligand displacement assays to determine the binding affinity (Ki) of these compounds.

Hexahydrocannabinol (B1216694) (HHC) exists as two main isomers, (9R)-HHC and (9S)-HHC, which exhibit different affinities for the cannabinoid receptors. Generally, (9R)-HHC shows a higher binding affinity for both CB1 and CB2 receptors compared to the (9S)-HHC isomer. europa.eu The affinity is influenced by various structural modifications on the 6H-Benzo[c]chromene core. For instance, the length and structure of the alkyl chain at the C3 position significantly impact receptor affinity and selectivity. nih.gov Analogues with a 1',1'-dimethylheptyl side chain often show a marked increase in potency compared to the natural n-pentyl chain. nih.gov

Further studies have synthesized and evaluated novel analogues to explore structure-activity relationships. For example, replacing the C3-alkyl chain with aromatic groups has been investigated. Fourteen hexahydro analogues were synthesized and screened, with several showing significant binding affinity for both CB1 and CB2 receptors. acs.org Specifically, an analogue with an octenyl chain at the C3 position (Compound 11E) demonstrated a high CB1 receptor binding affinity, while compounds with bulky aromatic substitutions at C3 (Compounds 11H and 11J) resulted in superior CB2 receptor binding affinity. acs.org

Compound/DerivativeReceptorBinding Affinity (Ki)Reference
(9R)-HHCCB1High europa.eu
(9S)-HHCCB1Lower than (9R)-HHC europa.eu
Compound 11E ((+)-Hexahydrocannabinoid with C3-octenyl chain)CB1239 ± 68 nM (EC50) acs.org
Compound 11J ((+)-Hexahydrocannabinoid with C3-biphenyl moiety)CB11471 ± 708 nM (EC50) acs.org
Compound 11H ((+)-Hexahydrocannabinoid with C3-naphthyl moiety)CB25730 ± 3289 nM (EC50) acs.org
9-hydroxymethyl hexahydrocannabinol (AM4054)CB1High nih.gov
11-hydroxymethyl cannabinol (B1662348) (AM4089)CB12.1 nM nih.gov

Functional assays, such as the GTPγS binding assay, are employed to determine whether a ligand acts as an agonist (activator), antagonist (blocker), or inverse agonist at the cannabinoid receptors. Studies have shown that many 6H-Benzo[c]chromene derivatives act as agonists at both CB1 and CB2 receptors.

The (9R)-HHC isomer is generally considered a potent CB1 agonist, with effects comparable to THC, while (9S)-HHC is less active. europa.eu In a study of novel machaeriol analogues, which are (+)-hexahydrocannabinoids, compounds 11H and 11J were identified as micromolar-range agonists at the CB2 receptor. acs.org Compound 11E was found to be a CB1 receptor agonist with an EC50 value of 239 ± 68 nM. acs.org Another analogue, 9-hydroxymethyl hexahydrocannabinol (AM4054), was also shown to have a full agonist profile at the CB1 receptor. nih.gov These findings highlight the potential for developing selective CB1 or CB2 agonists by modifying the 6H-Benzo[c]chromene scaffold. acs.org

The binding of a ligand to a G-protein coupled receptor (GPCR) like the cannabinoid receptors induces conformational changes that are essential for signal transduction. Allosteric modulators, for example, bind to a site distinct from the primary (orthosteric) site, causing a conformational change that can enhance or inhibit receptor activity. semanticscholar.org

While direct studies detailing the precise conformational changes induced by 6H-Benzo[c]chromen-10-ol are limited, research on related cannabinoid ligands provides insight. Molecular modeling suggests that specific residues in the extracellular loop 2 (ECL2) of the CB1 receptor are crucial for accommodating the tricyclic core of cannabinoids. nih.gov The binding of agonists versus antagonists can lead to different conformational states of the receptor. nih.gov Techniques like temperature-accelerated molecular dynamics have been used to study the spontaneous transition between apo (unbound) and agonist-bound states in receptor models, revealing that the mechanism involves the disruption and formation of key hydrogen bonds. plos.org

Enzymatic Inhibition Studies (e.g., Phosphodiesterase (PDE) Inhibition In Vitro)

Derivatives of 6H-Benzo[c]chromen-6-one, known as urolithins, have been investigated for their ability to inhibit enzymes such as phosphodiesterases (PDEs). mdpi.comnih.gov PDEs are a family of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of these enzymes can have therapeutic effects in several diseases.

A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized to evaluate their potential as PDE2 inhibitors. mdpi.comnih.gov In these in vitro studies, one derivative, 3-Butoxy-6H-benzo[c]chromen-6-one (designated as 1f), demonstrated the most potent inhibitory activity against PDE2, with a half-maximal inhibitory concentration (IC50) of 3.67 ± 0.47 μM. mdpi.comnih.gov This activity was found to be comparable to that of a known PDE2 inhibitor, BAY 60-7550, in cell-based assays. mdpi.comnih.gov

CompoundTarget EnzymeIC50Reference
3-Butoxy-6H-benzo[c]chromen-6-onePhosphodiesterase 2 (PDE2)3.67 ± 0.47 μM mdpi.comnih.gov
3-Methoxy-6H-benzo[c]chromen-6-onePhosphodiesterase 2 (PDE2)> 50 μM mdpi.com
3-Ethoxy-6H-benzo[c]chromen-6-onePhosphodiesterase 2 (PDE2)16.52 ± 2.13 μM mdpi.com
3-Propoxy-6H-benzo[c]chromen-6-onePhosphodiesterase 2 (PDE2)10.34 ± 1.58 μM mdpi.com
3-(Benzyloxy)-6H-benzo[c]chromen-6-onePhosphodiesterase 2 (PDE2)20.19 ± 2.56 μM mdpi.com

Antioxidant Activity Mechanisms (In Vitro)

Various derivatives of the 6H-Benzo[c]chromene scaffold have demonstrated antioxidant properties in in vitro assays. ontosight.ai These assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, measure the ability of a compound to neutralize free radicals. mdpi.comnih.gov

The antioxidant activity is closely linked to the chemical structure, particularly the presence and position of hydroxyl groups. mdpi.com For instance, urolithins (hydroxylated 6H-benzo[c]chromen-6-ones) are known for their antioxidant properties. mdpi.com The mechanism often involves the donation of a hydrogen atom or an electron from a phenolic hydroxyl group to stabilize the radical species. mdpi.com Flavonoids, which can share structural similarities with the benzo[c]chromene backbone, are well-recognized antioxidants, and their efficacy is often enhanced by features like a pyrogallol (B1678534) group on the B-ring. mdpi.comnih.gov Computational studies using density functional theory (DFT) can further elucidate the mechanisms, predicting that antioxidant activity can proceed via hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET), depending on the molecular structure and environment. acs.org

Anti-inflammatory Pathways Elucidation (In Vitro)

The anti-inflammatory potential of 6H-Benzo[c]chromene derivatives has been explored in various in vitro models, often using macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Studies on urolithins have reported anti-inflammatory properties. mdpi.com Research on structurally related 4-ferrocenylchroman-2-one derivatives demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. nih.gov The most potent compound in that study also significantly suppressed the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Mechanistic studies indicated that this effect was mediated through the inhibition of the LPS-induced activation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). nih.gov Other studies on thieno[3,2-c]chromene derivatives have shown inhibition of the JAK/STAT signaling pathway, another important cascade in inflammation. researchgate.net

Antineoplastic and Antiproliferative Activity in Cell Lines (In Vitro)

A significant body of research has focused on the anticancer properties of 6H-Benzo[c]chromene derivatives, evaluating their ability to inhibit the growth of various cancer cell lines. ontosight.ai These studies often use the MTT assay to measure cell viability and proliferation.

Novel 6H-benzo[c]chromen-6-one-linked 1,2,3-triazole hybrids have been synthesized and tested against a panel of human cancer cell lines, including HL-60 (leukemia), HCT116 (colon), and MDA-MB-231 (breast). researchgate.net One such derivative demonstrated notable antiproliferative action against HL-60 cells with an IC50 value of 79.5 μM, while showing low toxicity to non-tumor human cells. researchgate.net Similarly, novel 4H-benzo[h]chromene derivatives have shown high growth inhibitory activity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. nih.gov Certain potent compounds were found to induce cell cycle arrest at the S and G2/M phases, ultimately leading to apoptosis (programmed cell death). nih.gov Furthermore, hexahydrocannabinol analogues have been identified as inhibitors of VEGF-induced proliferation and migration of endothelial cells, suggesting anti-angiogenic potential, which is crucial for halting tumor growth. nih.gov

Compound Class/DerivativeCancer Cell Line(s)EffectIC50 / GI50Reference
Benzo[c]chromen-6-one-linked 1,2,3-triazole (Compound 4c)HL-60 (Leukemia)Antiproliferative79.5 μM researchgate.net
Benzo[h]chromene Aminoimino derivative (Compound 18)MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver)Antiproliferative0.45, 0.7, 1.7 µg/mL nih.gov
Benzo[g]chromenopyrimidine (Compound 3g)LoVo (Colorectal)Inhibitory Activity11.79 μM mdpi.com
Benzo[g]chromenopyrimidine (Compound 3a)LoVo (Colorectal)Inhibitory Activity14.99 μM mdpi.com
Chalcone-coumarin hybrid (Compound 40)HepG2 (Liver), K562 (Leukemia)Cytotoxic0.65–2.02 μM nih.gov
Hexahydrocannabinol analogues (LYR-7, LYR-8)Human Endothelial CellsInhibition of VEGF-induced proliferationNot specified nih.gov

Compound Names Table

Abbreviation / Trivial NameChemical Name
(9R)-HHC(6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol
(9S)-HHC(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol
UrolithinsHydroxylated 6H-benzo[c]chromen-6-ones
BAY 60-75502-((3,4-dimethoxyphenyl)methyl)-7-(((1R)-1-hydroxyethyl)amino)-5-methyl-4-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carbonitrile
AM40549-hydroxymethyl hexahydrocannabinol
AM408911-hydroxymethyl cannabinol
LYR-7(9S)-3,6,6,9-tetramethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol
LYR-8(1-((9S)-1-hydroxy-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-2-yl)ethanone)
NONitric Oxide
IL-6Interleukin-6
TNF-αTumor Necrosis Factor-alpha
NF-κBNuclear Factor-kappa B
MAPKsMitogen-Activated Protein Kinases
JAK/STATJanus kinase/Signal Transducer and Activator of Transcription
VEGFVascular Endothelial Growth Factor

Investigation of Metabolic Transformations and Active Metabolites (In Vitro)

The in vitro metabolism of this compound, more commonly known as Urolithin A (UA), has been a subject of significant scientific inquiry, particularly focusing on its biotransformation by gut microbiota and its subsequent effects on cellular metabolic pathways. These studies are crucial for understanding the mechanisms behind its biological activities. Urolithin A itself is a metabolite, derived from the transformation of ellagic acid (EA) and ellagitannins found in foods like pomegranates, walnuts, and berries by the human gut microbiota. nih.govacs.orgnih.govarchivesofmedicalscience.com

In vitro fermentation models using human intestinal microbiota have been instrumental in elucidating the conversion pathways of ellagic acid to Urolithin A. nih.govnih.gov These studies have demonstrated that the production of Urolithin A is dependent on specific compositions of gut bacteria. nih.govacs.org Individuals can be categorized into different urolithin metabotypes (UM), with UM-A individuals producing only Urolithin A as the final metabolite of ellagic acid metabolism. acs.orgnih.gov In vitro co-cultures of specific bacterial strains have successfully replicated the metabolic pathways leading to the formation of Urolithin A. acs.org For instance, studies have identified that species such as Bifidobacterium longum, Bifidobacterium adolescentis, and Bifidobacterium bifidum may be involved in the conversion of EA to Urolithin A. nih.govnih.gov

Once formed, Urolithin A can undergo further metabolism. In vitro studies have shown that after absorption, it can be conjugated to form metabolites such as Urolithin A-glucuronide and Urolithin A-sulfate. frontiersin.org It has been suggested that these conjugated forms may possess lower biological activity compared to the parent Urolithin A compound. archivesofmedicalscience.com

Detailed Research Findings

In vitro investigations have provided quantitative insights into the metabolic impact of Urolithin A on cancer cells. A study on leukemic cells demonstrated that Urolithin A treatment leads to significant changes in the levels of metabolites involved in crucial cellular pathways. mdpi.com

Table 1: Alteration of One-Carbon Metabolism Metabolites by Urolithin A in Leukemic Cells (In Vitro)

Metabolite Effect of Urolithin A Treatment Pathway
S-Adenosylmethionine (SAM) Increase One-Carbon Metabolism
Spermine Increase One-Carbon Metabolism

Source: Data extrapolated from a study on leukemic cells. mdpi.com

Table 2: Modulation of Energy and Glutamine Metabolism by Urolithin A in Leukemic Cells (In Vitro)

Metabolite Effect of Urolithin A Treatment Pathway
Carnitine Increase Energy Metabolism (Fatty Acid Oxidation)
Glutamine Decrease Glutamine Metabolism
2-Hydroxyglutarate Decrease Glutamine Metabolism
Glucosamine Increase Hexosamine Pathway

Source: Data extrapolated from a study on leukemic cells. mdpi.com

The transformation of ellagic acid by gut microbiota into various urolithins, including Urolithin A, has been tracked over time in in vitro fermentation studies. These experiments reveal the sequence of intermediate metabolites. acs.org

Table 3: Time-Course Production of Urolithins from Ellagic Acid by Gut Microbiota Co-culture (In Vitro)

Metabolite Peak Concentration (µM) Time to Peak/Detection
Uro-D Detected only at 15h 15 hours
Uro-M6 3.34 15 hours
Uro-E 0.21 15 hours
Uro-C Peaked at 15h, then plateaued 15 hours
Uro-M7 Peaked at 15h, then decreased 15 hours
Uro-G Peaked at 15h, then decreased 15 hours
Urolithin A (Uro-A) 18.71 >15 hours

Source: Data from an in vitro fermentation study simulating urolithin metabotype A. acs.org

These in vitro findings highlight the complex metabolic journey of this compound, from its generation by gut bacteria to its influence on host cell metabolism. The primary identified active metabolites in circulation are its glucuronidated and sulfated conjugates, although the parent compound itself demonstrates significant metabolic regulatory activity in cell-based assays. frontiersin.orgmdpi.com

Structure Activity Relationship Sar Studies of 6h Benzo C Chromen 10 Ol Derivatives

Impact of Substituent Modifications on Receptor Binding and Selectivity

The affinity and selectivity of 6H-Benzo[c]chromen-10-ol derivatives for cannabinoid receptors are significantly influenced by substituents on the chromene ring system. Key areas of modification include the phenolic hydroxyl group, the C3-alkyl side chain, and the C9 position.

The C1 phenolic hydroxyl group is generally considered essential for high affinity at both CB1 and CB2 receptors. nih.gov Its removal or modification into a methoxy (B1213986) group often leads to a significant decrease in CB1 affinity, while having a less pronounced effect on CB2 affinity. nih.gov This observation has been exploited to develop more CB2-selective ligands. nih.gov

The aliphatic side chain at the C3 position is a critical determinant of receptor affinity and selectivity. nih.gov

Length and Branching: Optimal activity at the CB1 receptor is often achieved with a 1',1'-dimethylheptyl side chain, which can increase potency by up to 100-fold compared to the n-pentyl chain found in Δ⁹-THC. nih.gov Shorter side chains, such as a butyl group, tend to enhance selectivity for the CB2 receptor. nih.gov

Cyclic Substituents: Replacing the linear alkyl chain with cyclic moieties, such as an adamantyl group, has been shown to improve both affinity and selectivity for the CB1 receptor. nih.govnih.gov For instance, the C1'-cyclobutane analog, AM2389, demonstrates remarkably high affinity and a 26-fold selectivity for the CB1 receptor over the CB2 receptor. nih.gov

Modifications at the C9 position also play a significant role. The introduction of a 9-hydroxymethyl group in hexahydrocannabinol (B1216694) analogs, such as in the compound HU243, results in a ligand with high CB1 receptor affinity. nih.gov The stereochemistry of this substituent is crucial, with an equatorial orientation being favored for pharmacological activity. nih.gov

Table 1: Impact of C3 Side Chain Modification on Cannabinoid Receptor (CB1) Affinity
CompoundC3-SubstituentCB1 Receptor Affinity (Ki, nM)Selectivity (CB1 vs CB2)
Δ⁹-THCn-Pentyl~10-
AM23891'-Cyclobutane0.1626-fold for CB1
HU2431',1'-Dimethylheptyl (with 9-hydroxymethyl)High-

Stereochemical Influence on Biological Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, within this compound derivatives is a critical factor governing their interaction with biological targets. The fusion of the rings in the benzo[c]chromene core creates multiple chiral centers, leading to various stereoisomers with distinct biological activities.

The natural configuration of many psychoactive cannabinoids, such as (-)-Δ⁹-THC, is (6aR,10aR). Its enantiomer, (+)-Δ⁹-THC, exhibits significantly different and often lower affinity for cannabinoid receptors. cnr.it This enantioselectivity highlights the specific spatial requirements of the receptor binding pocket. For example, while (-)-trans-CBD shows negligible affinity for CB1 and CB2 receptors, its unnatural counterpart, (+)-trans-CBD, displays a strong binding affinity for CB2 and an enhanced affinity for CB1. cnr.it

The stereochemistry at the C9 position is particularly influential. Studies have shown that a substituent at the C9 position in an equatorial (β) orientation leads to greater pharmacological activity compared to an axial (α) orientation. nih.gov This is exemplified by the higher potency of 9β-hydroxy-hexahydrocannabinol compared to its 9α-epimer. nih.goveuropa.eu The hydrogenation of Δ⁹-THC often results in a mixture of (9R)-HHC and (9S)-HHC epimers, with the (9R) epimer generally showing higher affinity for cannabinoid receptors. europa.eunih.gov The separation of these diastereomers is crucial for evaluating their individual pharmacological profiles. nih.govmdpi.com

Furthermore, the concept of axial chirality has been explored in cannabinoid analogs. By introducing bulky substituents that restrict rotation around the biaryl linkage, researchers have created axially chiral cannabinoids (axCannabinoids). nih.gov These compounds present a three-dimensionally biased structure that can lead to improved selectivity for cannabinoid receptors. For example, racemic axCBD-2 has been shown to be active at cannabinoid receptors with selectivity for the human CB2 receptor. nih.gov

Table 2: Influence of Stereochemistry on Cannabinoid Receptor Binding
CompoundStereochemistryReceptor Affinity/Activity
(-)-trans-Δ⁹-THC(6aR,10aR)High CB1 Affinity
(+)-trans-Δ⁹-THC(6aS,10aS)Lower CB1 Affinity
(9R)-HHC(6aR,9R,10aR)Higher CB1/CB2 Affinity
(9S)-HHC(6aR,9S,10aR)Lower CB1/CB2 Affinity
(-)-trans-CBD-Negligible CB1/CB2 Affinity
(+)-trans-CBD-Strong CB2 Affinity, Enhanced CB1 Affinity

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, SAR studies have helped to define the key pharmacophoric elements required for affinity and selectivity at cannabinoid and other receptors.

For classical cannabinoid receptors (CB1 and CB2), a general pharmacophore model includes:

A C1 phenolic hydroxyl group, which acts as a hydrogen bond donor. nih.gov

A C3 aliphatic side chain that interacts with a hydrophobic pocket in the receptor. google.com

The pyran ring oxygen, which can act as a hydrogen bond acceptor. nih.gov

Deviations from this model can lead to altered activity or selectivity. For instance, in a series of 6H-benzo[c]chromen-6-one derivatives designed as estrogen receptor (ER) modulators, a bis-hydroxyl substitution pattern at positions 3 and 8 was found to be essential for potent and selective ERβ agonist activity. nih.gov This demonstrates that the same core scaffold can be adapted to target different receptors by modifying the pharmacophoric elements.

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. For the 6H-benzo[c]chromene framework, future research will likely prioritize the creation of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Recent advancements have highlighted the use of visible-light photoredox catalysis as a powerful and sustainable tool for constructing and functionalizing complex molecules like chromenes. d-nb.info This approach utilizes light as an abundant and non-toxic energy source, enabling greener chemical transformations. d-nb.info For instance, a metal-free, visible-light-induced method has been developed for the synthesis of 6H-benzo[c]chromene derivatives from o-arylated phenols through a C─H sulfenylation/radical cyclization sequence. d-nb.infoacs.org Another innovative strategy involves a light-driven reaction that uses S-Aryl dibenzothiophenium salts, derived from the regioselective C–H sulfenylation of o-benzyl-protected phenols, as precursors for 6H-benzo[c]chromenes. acs.org This method is notable for its mild conditions and scalability. acs.org

Future efforts will likely focus on expanding the substrate scope of these methods, improving their catalytic efficiency, and exploring new catalytic systems, including biocatalysis, to further enhance the sustainability of 6H-benzo[c]chromene synthesis.

Advanced Computational Design of Analogues with Targeted Biological Profiles

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. For the 6H-benzo[c]chromene scaffold, computational approaches can be employed to predict the binding affinity of novel derivatives to specific biological targets. ontosight.ai

By understanding the structure-activity relationships (SAR) of existing benzo[c]chromene derivatives, researchers can design new molecules with optimized interactions with their targets. This includes modifying substituents on the benzo[c]chromene core to enhance binding or to modulate properties like solubility and metabolic stability. ontosight.ai For example, computational studies can guide the synthesis of analogues that selectively target specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

A recent study reported the regioselective synthesis of the benzo[c]chromenol core using a cationic rhodium-catalyzed [2 + 2 + 2] cycloaddition. acs.orgwaseda.jpacs.org Computational studies were instrumental in understanding the factors governing the regioselectivity of this reaction, allowing for the selective synthesis of different isomers. acs.orgwaseda.jpacs.org This level of control is crucial for developing compounds with precise biological activities.

Future research will likely involve the use of more sophisticated computational methods, such as machine learning and artificial intelligence, to analyze large datasets of chemical structures and biological activities. This will facilitate the identification of novel benzo[c]chromene-based compounds with desired therapeutic profiles.

Comprehensive Elucidation of Undiscovered Biological Mechanisms (In Vitro)

While various biological activities have been attributed to benzo[c]chromene derivatives, the precise molecular mechanisms underlying these effects are often not fully understood. ontosight.ai Future in vitro research will be crucial for elucidating the detailed biological pathways modulated by 6H-Benzo[c]chromen-10-ol and its analogues.

This will involve a range of biochemical and cell-based assays to identify and validate the direct molecular targets of these compounds. For instance, derivatives of benzo[c]chromen-6-one have shown potential as inhibitors of phosphodiesterases and cholinesterases, enzymes implicated in various diseases. researchgate.netsmolecule.com Further studies are needed to confirm these inhibitory activities and to determine the specific isoforms targeted.

Moreover, investigating the effects of these compounds on cellular processes such as cell proliferation, apoptosis, and inflammation can provide valuable insights into their therapeutic potential. smolecule.com For example, some benzo[c]chromene derivatives have been shown to inhibit cancer cell growth and induce apoptosis. smolecule.com Understanding the signaling pathways involved in these processes will be a key area of future research.

Recent studies have also explored the interaction of benzo[c]chromene derivatives with intrinsically disordered proteins, such as p27Kip1, a key regulator of the cell cycle. nih.gov Small molecules based on the benzo[c]chromene scaffold have been shown to induce the formation of soluble oligomers of p27Kip1, suggesting a novel mechanism of action. nih.gov

Exploration of Benzo[c]chromenol Scaffolds in Chemical Biology Probes

The unique structural and photophysical properties of the benzo[c]chromene scaffold make it an attractive framework for the development of chemical biology probes. nih.govneu.edu These probes are valuable tools for studying biological processes in real-time and for identifying new drug targets.

Benzo[c]chromen-6-one derivatives, in particular, have shown promise as fluorescent dyes due to their high fluorescence quantum yields and large Stokes shifts. nih.gov These properties make them suitable for use in fluorescence microscopy and other imaging applications. For instance, a cascade annulation strategy has been developed to synthesize hydroxybenzo[c]chromen-6-ones with interesting photophysical properties, highlighting their potential as fluorescent probes in chemical biology. nih.gov

Future research in this area will focus on designing and synthesizing novel benzo[c]chromenol-based probes with tailored properties. This could include developing probes that are selective for specific biomolecules or cellular compartments, or probes that can be used to monitor dynamic biological events. The versatility of the benzo[c]chromene scaffold allows for the incorporation of various functional groups, enabling the creation of a diverse range of chemical probes for a wide array of applications in chemical biology. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 6H-Benzo[c]chromen-10-ol with high purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, derivatives of 6H-Benzo[c]chromen-6-one (a related scaffold) are synthesized using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and 4-DMAP (4-dimethylaminopyridine) under anhydrous conditions, followed by purification via column chromatography . Key steps include:
  • Reagent Optimization : Use of resorcinol and NaH₂PO₄·H₂O/NaClO₂ for selective oxidation .
  • Purity Control : Final products are characterized by ¹H NMR and mass spectrometry (MS), with purity ≥97% confirmed by HPLC .
  • Critical Parameter : Temperature control (e.g., 0°C for coupling reactions) to minimize side products .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :
  • Spectroscopic Analysis : ¹H NMR (400-600 MHz) in DMSO-d₆ or CDCl₃ to confirm proton environments, with characteristic peaks for phenolic -OH (~10 ppm) and aromatic protons (6.5-8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (198.22 g/mol) and fragmentation patterns .
  • Purity Validation : HPLC with C18 columns (acetonitrile/water gradient) to achieve ≥97% purity, critical for biological assays .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer :
  • Enzyme Inhibition : PDE2 inhibition is tested using Bio-cAMP as a substrate. Reaction buffers (pH 7.4) with 1 mM Mg²⁺, 0.1% BSA, and 0.5 U/mL PDE2 are incubated with test compounds (0.1–100 μM) at 37°C. IC₅₀ values are calculated via immunoassay .
  • Cell-Based Assays : HT-22 neuronal cells are cultured in DMEM + 10% FBS, treated with compounds (1–50 μM), and assessed for viability via MTT assays after 24–48 hours .

Advanced Research Questions

Q. How do structural modifications influence PDE2 inhibition potency?

  • Methodological Answer :
  • Core Modifications : Substitution at C-10 (e.g., hydroxyl vs. ketone groups) alters hydrogen-bonding interactions with PDE2's catalytic domain. Derivatives with 6H-Benzo[c]chromen-6-one show IC₅₀ values of 0.8–5.2 μM, while 10-ol derivatives exhibit reduced activity due to steric hindrance .
  • Side Chain Optimization : Introduction of electron-withdrawing groups (e.g., -F) at C-3 enhances binding affinity by 30% compared to unsubstituted analogs .
  • Validation : Co-crystallization studies (PDB: 5DXT) reveal critical interactions with PDE2's hydrophobic pocket .

Q. What in vivo models validate efficacy in disease contexts like breast cancer?

  • Methodological Answer :
  • Xenograft Models : NCG mice implanted with MCF-7 tumors are dosed orally (10–50 mg/kg/day) with 6H-Benzo[c]chromen derivatives. Tumor volume is monitored via caliper measurements, and PI3Kα inhibition is confirmed by Western blot (reduced p-Akt levels) .
  • Pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration are assessed via LC-MS/MS, with logP values optimized to >2.5 for blood-brain barrier permeability .

Q. How can researchers resolve contradictions in cholinesterase inhibition data?

  • Methodological Answer :
  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 8.7 μM) may arise from enzyme sources (human vs. bovine AChE). Use recombinant human AChE and standardized Ellman’s method (412 nm absorbance) .
  • Structural Validation : X-ray crystallography or molecular docking (AutoDock Vina) to confirm binding modes. For example, 7,8,9,10-tetrahydro derivatives exhibit stronger π-π stacking with Trp86 in AChE vs. non-hydrogenated analogs .

Notes

  • Contradictory Data : Variations in enzyme inhibition metrics require cross-validation using orthogonal assays (e.g., SPR for binding kinetics) .
  • Advanced Synthesis : Microwave-assisted synthesis reduces reaction times by 60% compared to traditional methods, improving scalability for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.